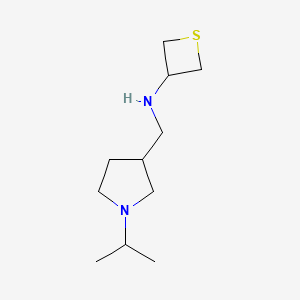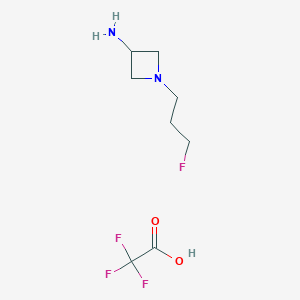
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a methoxyethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene reagents, which can be generated in situ and react with aromatic compounds to form the desired difluoromethylated product . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: In an industrial setting, the production of 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine may involve large-scale difluoromethylation processes using specialized equipment to handle the reagents and catalysts safely. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trifluoromethyl)phenyl)-2-methoxyethanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-(Fluoromethyl)phenyl)-2-methoxyethanamine: Contains a fluoromethyl group, differing in the number of fluorine atoms.
1-(4-(Methyl)phenyl)-2-methoxyethanamine: Lacks fluorine atoms, resulting in different chemical properties.
Uniqueness: 1-(4-(Difluoromethyl)phenyl)-2-methoxyethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3 |
InChI-Schlüssel |
KBVRIQPOYDXYAP-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=CC=C(C=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



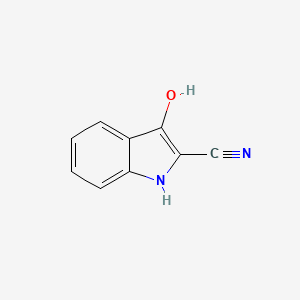
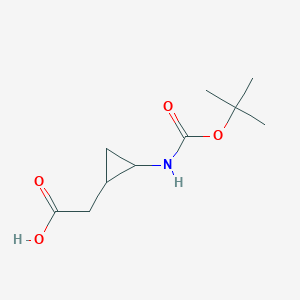
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
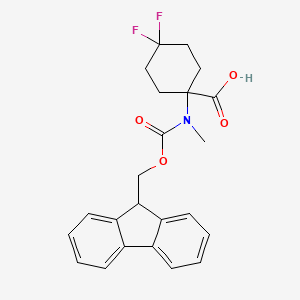


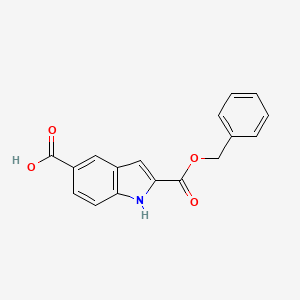
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
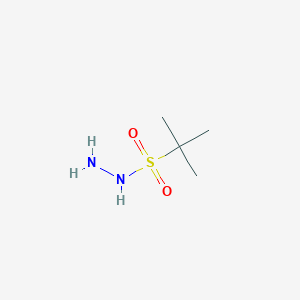

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
